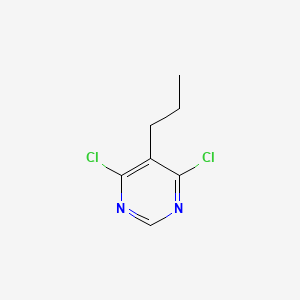

4,6-Dichloro-5-propylpyrimidine

Description

Structure

3D Structure

Properties

CAS No. |

63797-51-3 |

|---|---|

Molecular Formula |

C7H8Cl2N2 |

Molecular Weight |

191.05 g/mol |

IUPAC Name |

4,6-dichloro-5-propylpyrimidine |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h4H,2-3H2,1H3 |

InChI Key |

PZYFPCIJYWJJSF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(N=CN=C1Cl)Cl |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4,6 Dichloro 5 Propylpyrimidine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of 4,6-dichloro-5-propylpyrimidine. The electron-withdrawing nitrogen atoms in the pyrimidine (B1678525) ring facilitate the attack of nucleophiles at the C-4 and C-6 positions, leading to the displacement of the chloride ions.

The chlorine atoms at the C-4 and C-6 positions of dichloropyrimidines are readily displaced by various nitrogen-containing nucleophiles, such as primary and secondary amines. The reaction typically proceeds under mild conditions and can be controlled to achieve either mono- or di-substitution. In symmetrically substituted 4,6-dichloropyrimidines, the reaction with amines proceeds efficiently. mdpi.com The reaction of 4,6-dichloro-5-nitropyrimidine (B16160) with primary amines, for instance, can lead to disubstituted products under mild conditions. ugr.eschemrxiv.org

The selectivity of these reactions can be influenced by the nature of the amine. For example, in the related compound 4,6-dichloro-2-(methylsulfonyl)pyrimidine, secondary aliphatic amines preferentially displace the chloride at C-4, whereas primary aliphatic amines can be directed to react at other positions. researchgate.net This suggests that steric and electronic factors of the incoming nucleophile play a crucial role in directing the substitution pattern.

For this compound, reaction with two equivalents of an amine would be expected to yield the corresponding 4,6-diamino-5-propylpyrimidine. Stoichiometric control, using one equivalent of amine, can favor the formation of the monosubstituted product, 4-amino-6-chloro-5-propylpyrimidine.

| Nucleophile | Reaction Conditions | Expected Product(s) |

| Primary Amines (e.g., Benzylamine) | Base (e.g., TEA), Solvent (e.g., DCM), Room Temperature | 4,6-bis(benzylamino)-5-propylpyrimidine |

| Secondary Amines (e.g., Piperidine) | Base, Solvent, Controlled Temperature | 4-chloro-6-(piperidin-1-yl)-5-propylpyrimidine and/or 4,6-di(piperidin-1-yl)-5-propylpyrimidine |

| Anilines | Weak Base (e.g., NaHCO₃), Solvent | 4,6-bis(phenylamino)-5-propylpyrimidine |

Sulfur-based nucleophiles, such as thiols and their conjugate bases (thiolates), are highly effective for substitution reactions on dichloropyrimidines. libretexts.orgmasterorganicchemistry.com Thiolate anions are excellent nucleophiles and readily displace halides in SNAr reactions. chemistrysteps.com The reaction of 2,4,6-trichloro-5-aminopyrimidine with propanethiol is a known method for generating a propylthio-substituted pyrimidine, demonstrating the facility of this transformation. patsnap.com

In the case of this compound, treatment with a thiol (R-SH) in the presence of a base would lead to the formation of a thioether. Depending on the stoichiometry, this can result in either monosubstitution to yield a 4-chloro-6-(alkylthio)-5-propylpyrimidine or disubstitution to form a 4,6-bis(alkylthio)-5-propylpyrimidine. The high nucleophilicity of sulfur compounds ensures that these reactions are generally efficient. libretexts.org

| Nucleophile | Reagent/Conditions | Expected Product |

| Propanethiol | Base (e.g., NaH), Solvent (e.g., THF) | 4,6-bis(propylthio)-5-propylpyrimidine |

| Sodium Hydrosulfide (NaSH) | Solvent (e.g., PIPES buffer) | 4-chloro-5-propylpyrimidine-6-thiol and/or 5-propylpyrimidine-4,6-dithiol |

While less common than reactions with N- or S-nucleophiles, carbon-based nucleophiles can also displace the chlorine atoms of dichloropyrimidines. This provides a route for direct C-C bond formation at the pyrimidine core. Reactions with strong carbon nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of alkyl- or aryl-substituted pyrimidines. mdpi.com

Additionally, stabilized carbanions, such as those derived from malonates or other active methylene (B1212753) compounds, can serve as effective nucleophiles. These reactions typically require a base to generate the carbanion, which then attacks the electron-deficient pyrimidine ring. The reaction of nitroalkanes in their aci-form with electron-rich arenes demonstrates a related principle of C-C bond formation involving activated intermediates. nih.gov

Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated heterocycles, including this compound. thermofisher.com These methods allow for the formation of C-C, C-N, C-O, and C-S bonds with high selectivity and functional group tolerance. umontreal.ca

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. This reaction is highly effective for the arylation of dichloropyrimidines. researchgate.netmdpi.com

The reaction of 4,6-dichloropyrimidines with arylboronic acids can be controlled to produce either mono- or diarylated products. researchgate.net Using one equivalent of the boronic acid typically favors the formation of the 4-aryl-6-chloro-pyrimidine, while an excess of the boronic acid and prolonged reaction times lead to the 4,6-diarylpyrimidine. researchgate.net The reaction is tolerant of a wide variety of functional groups on the arylboronic acid, making it a versatile method for creating libraries of substituted pyrimidines. nih.gov

| Coupling Partner | Catalyst System | Base/Solvent | Expected Product |

| Phenylboronic acid (1 equiv.) | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₃PO₄ or K₂CO₃ / Dioxane, Water | 4-chloro-5-propyl-6-phenylpyrimidine |

| Phenylboronic acid (2 equiv.) | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | K₃PO₄ or K₂CO₃ / Dioxane, Water | 5-propyl-4,6-diphenylpyrimidine |

| Heteroarylboronic acids | Pd(PPh₃)₂Cl₂ | K₂CO₃ / Dioxane, Water | 4,6-di(heteroaryl)-5-propylpyrimidine |

Besides the Suzuki-Miyaura reaction, several other palladium-catalyzed cross-coupling reactions are applicable to this compound. These methods offer alternative routes to C-C and C-heteroatom bond formation, often with complementary scope and reactivity. thermofisher.com

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organic halide. It is particularly useful for introducing alkyl groups, including secondary alkyl groups, which can be challenging with other methods. acs.org

Stille Coupling : This reaction utilizes organostannanes (organotin compounds) as the coupling partners. It is known for its tolerance of a wide range of functional groups.

Kumada Coupling : This reaction employs Grignard reagents (organomagnesium halides) and is one of the earliest examples of nickel- or palladium-catalyzed cross-coupling. orgsyn.org

Buchwald-Hartwig Amination : This reaction is a palladium-catalyzed method for forming C-N bonds, coupling amines with aryl halides. It serves as a powerful alternative to classical SNAr for the synthesis of aminopyrimidines.

These catalytic strategies significantly expand the synthetic utility of this compound, enabling the construction of complex molecular architectures based on the pyrimidine scaffold.

Reduction and Oxidation Transformations

Catalytic Hydrogenation and Other Reduction Pathways to Dihydropyrimidine Derivatives

The reduction of the pyrimidine ring in 4,6-dichloropyrimidine (B16783) derivatives can be achieved through catalytic hydrogenation, though the process is often accompanied by hydrogenolysis of the carbon-chlorine bonds. The nuclear reduction of pyrimidines in acidic media is a known method for preparing substituted tetrahydropyrimidines. oregonstate.edu The reaction typically involves heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere.

The process can lead to a mixture of products, including partially or fully dechlorinated species and saturated dihydropyrimidine or tetrahydropyrimidine derivatives. oregonstate.edu The specific outcome is highly dependent on the catalyst, solvent, temperature, and pressure. For instance, the reduction of aminodichloropyrimidines has been shown to yield aliphatic diamines, indicating that hydrogenolysis and ring reduction occur. oregonstate.edu

Table 1: Representative Conditions for Catalytic Reduction of Dichloropyrimidine Analogs

| Catalyst | Substrate Analog | Conditions | Primary Product Type | Reference |

| Palladium on Carbon (Pd/C) | 4-Amino-2,6-dichloropyrimidine | H₂, Acidic Media | Tetrahydropyrimidine derivatives, Aliphatic diamines | oregonstate.edu |

| Platinum Oxide (PtO₂) | 5-Phenylpyrimidine | H₂, Ethanol (B145695) | 5-Phenyltetrahydropyrimidine | oregonstate.edu |

| Heterogeneous Ni-catalyst | 5-(Aryl-diazenyl)-4,6-dihalopyrimidine | H₂ | 5-Amino-4,6-dihalopyrimidine | google.com |

Formation of Pyrimidine N-Oxides via Oxidation

The oxidation of nitrogen-containing heterocycles to their corresponding N-oxides is a fundamental transformation that alters the electronic properties of the ring, often activating it for subsequent nucleophilic substitution. questjournals.org For pyrimidine derivatives, N-oxidation can be achieved using various oxidizing agents.

Common reagents for this transformation include peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of acid anhydrides or metal catalysts. questjournals.orgrsc.org A notable method involves the use of hydrogen peroxide with sodium tungstate as a catalyst, which provides an efficient and scalable route to pyrimidine N-oxides. questjournals.org The N-oxygen atom acts as an electron-withdrawing group, which can activate the chloro-substituents at positions 4 and 6 toward displacement. questjournals.org

Table 2: Selected Methods for N-Oxidation of Pyrimidine Derivatives

| Oxidizing System | Substrate Analog | Product | Key Advantages | Reference |

| H₂O₂ / Sodium Tungstate | 2,4-Diamino-6-chloropyrimidine | 2,4-Diamino-6-chloropyrimidine-3-oxide | Industrially scalable, avoids expensive reagents | questjournals.org |

| m-CPBA | Fused Pyrimidines | Mono-N-oxide derivatives | Effective for nitrogen-rich systems | rsc.org |

| H₂O₂ / Trifluoroacetic Anhydride (TFAA) | Fused Pyrimidines | Mono-N-oxide derivatives | Stronger oxidizing system for less reactive rings | rsc.org |

Cyclization and Annulation Reactions to Fused Heterocyclic Systems

The chlorine atoms at the C4 and C6 positions of this compound are excellent leaving groups, making the compound a versatile precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Synthesis of Pyrimido-fused Derivatives (e.g., dihydropyrimido[4,5-d]pyrimidinones)

The 4,6-dichloro-5-substituted pyrimidine framework is a key building block for constructing pyrimido[4,5-d]pyrimidine (B13093195) cores. A practical strategy has been developed for preparing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones starting from 4,6-dichloro-5-formylpyrimidine, a close analog of the title compound. nih.gov This multi-component reaction involves primary amines and aldehydes. The key step is a cyclization that proceeds via an intramolecular amide addition to an iminium intermediate, effectively forming the second pyrimidine ring. nih.gov This demonstrates a robust pathway for annulation that should be applicable to the 5-propyl derivative.

Synthesis of Triazolo-fused Pyrimidine Derivatives (e.g., triazolo[4,5-d]pyrimidines)

The synthesis of the triazolo[4,5-d]pyrimidine system generally requires a pyrimidine precursor bearing amino groups at the C4 and C5 positions. google.com A plausible synthetic route starting from this compound would involve a two-step process:

Diamination: Sequential nucleophilic substitution of the two chlorine atoms with amino groups. This would likely involve reaction with ammonia or a protected amine source.

Triazole Ring Formation: Reaction of the resulting 4,5-diaminopyrimidine derivative with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). google.com This diazotizes the C5-amino group, which then undergoes intramolecular cyclization with the C4-amino group to form the fused triazole ring.

Patents describing the synthesis of the drug Ticagrelor utilize a similar strategy, starting with precursors like 4,6-dichloro-2-(propylsulfanyl)-5-aminopyrimidine, highlighting the industrial relevance of this pathway. google.com

Intramolecular Rearrangements and Cyclocondensations

Intramolecular cyclization is a critical step in the formation of fused systems from this compound derivatives. As seen in the synthesis of dihydropyrimido[4,5-d]pyrimidinones, an intramolecular amide addition to an iminium intermediate is a key bond-forming event. nih.gov

More broadly, cyclocondensation reactions can be achieved by reacting the dichloropyrimidine core with various difunctional nucleophiles. A reagent with two nucleophilic sites (e.g., a diamine, amino alcohol, or aminothiol) can displace both chlorine atoms to form a new fused ring. The specific nature of the fused heterocyclic system depends on the nucleophile used. The reactivity of the two chlorine atoms allows for a stepwise or one-pot reaction to build complex molecular architectures.

Spectroscopic Analysis Methods for Structural Elucidation of 4,6 Dichloro 5 Propylpyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H NMR spectrum of 4,6-dichloro-5-propylpyrimidine is expected to provide clear signals corresponding to the aromatic proton on the pyrimidine (B1678525) ring and the protons of the propyl substituent. The chemical shift (δ) of the lone C-H proton on the pyrimidine ring (at position 2) is anticipated to appear in the downfield region, likely between δ 8.5 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the two adjacent electronegative nitrogen atoms in the aromatic ring.

The propyl group will present three distinct signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrimidine ring.

The -CH₂- group attached to the ring is expected to resonate at approximately δ 2.5-3.0 ppm. Its proximity to the electron-withdrawing pyrimidine ring causes this downfield shift. It will appear as a triplet due to coupling with the adjacent methylene protons.

The internal -CH₂- group should appear as a multiplet (a sextet) around δ 1.6-2.0 ppm, arising from coupling to the two adjacent sets of protons.

The terminal -CH₃ group will be the most upfield signal of the propyl chain, expected around δ 0.9-1.2 ppm, appearing as a triplet due to coupling with the neighboring methylene group.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrimidine-H (C2-H) | 8.5 - 9.0 | Singlet (s) | N/A |

| Ring-CH₂-CH₂-CH₃ | 2.5 - 3.0 | Triplet (t) | ~7.5 |

| Ring-CH₂-CH₂-CH₃ | 1.6 - 2.0 | Sextet (m) | ~7.5 |

| Ring-CH₂-CH₂-CH₃ | 0.9 - 1.2 | Triplet (t) | ~7.5 |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, seven distinct carbon signals are expected. The carbons of the pyrimidine ring will be significantly downfield due to the influence of the nitrogen atoms and chlorine substituents.

The two carbon atoms bonded to chlorine (C4 and C6) are expected to be highly deshielded, appearing in the range of δ 160-165 ppm.

The C2 carbon, situated between the two nitrogen atoms, is also expected to be in a similar downfield region, around δ 155-160 ppm.

The C5 carbon, bearing the propyl group, will be less deshielded than the other ring carbons, with an expected chemical shift around δ 130-135 ppm.

The carbons of the propyl group will appear in the upfield region of the spectrum. The methylene carbon attached to the ring will be the most downfield of the three, followed by the internal methylene, and finally the terminal methyl carbon, which will be the most upfield signal.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4/C6 (C-Cl) | 160 - 165 |

| C2 | 155 - 160 |

| C5 | 130 - 135 |

| Ring-CH₂-CH₂-CH₃ | 30 - 35 |

| Ring-CH₂-CH₂-CH₃ | 22 - 27 |

| Ring-CH₂-CH₂-CH₃ | 13 - 16 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule. The molecular formula for this compound is C₇H₈Cl₂N₂, giving it a monoisotopic mass of approximately 190.01 g/mol .

The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This will result in three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways for chloropyrimidines involve the loss of chlorine atoms and fragmentation of the alkyl side chain. nih.gov Key expected fragments would include:

[M-Cl]⁺: Loss of a chlorine radical (m/z ~155).

[M-C₂H₅]⁺: Loss of an ethyl radical from the propyl chain (m/z ~161), a result of β-cleavage.

[M-C₃H₇]⁺: Loss of the entire propyl radical (m/z ~147).

| m/z (approx.) | Predicted Fragment Identity | Notes |

|---|---|---|

| 190, 192, 194 | [C₇H₈Cl₂N₂]⁺ (Molecular Ion) | Characteristic 9:6:1 isotopic pattern for two chlorine atoms. |

| 155, 157 | [M-Cl]⁺ | Loss of a chlorine atom. Isotopic pattern for one chlorine atom. |

| 161, 163 | [M-C₂H₅]⁺ | Loss of an ethyl group from the propyl side chain. |

| 147, 149 | [M-C₃H₇]⁺ | Loss of the propyl side chain. |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a fingerprint unique to the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the various functional groups.

C-H stretching: Aromatic C-H stretching from the pyrimidine ring proton will appear above 3000 cm⁻¹. Aliphatic C-H stretching from the propyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=N and C=C stretching: The pyrimidine ring stretching vibrations will produce a series of sharp bands in the 1600-1400 cm⁻¹ region. researchgate.net

C-Cl stretching: The strong carbon-chlorine stretching vibrations are expected in the 800-600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C-C bonds in the ring, often give strong Raman signals whereas they may be weak in the IR spectrum. The symmetric vibrations of the pyrimidine ring are expected to be particularly Raman active.

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy Method |

|---|---|---|

| >3000 | Aromatic C-H Stretch | IR |

| 2850 - 2960 | Aliphatic C-H Stretch | IR, Raman |

| 1600 - 1400 | C=N and C=C Ring Stretching | IR, Raman |

| 800 - 600 | C-Cl Stretch | IR (Strong) |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. Pyrimidine and its derivatives typically exhibit strong absorption bands in the UV region due to π → π* and n → π* transitions. For 4,6-dichloropyrimidine (B16783), the parent structure, UV absorption maxima are observed in the range of 250-270 nm. nih.gov The addition of the propyl group, an alkyl substituent, is expected to cause a small bathochromic (red) shift of these absorption bands.

| Transition Type | Predicted λₘₐₓ (nm) | Solvent |

|---|---|---|

| π → π | ~255 - 275 | Ethanol (B145695) or Hexane |

| n → π | ~300 - 320 (Weak) | Ethanol or Hexane |

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

Based on the crystal structures of closely related compounds like 4,6-dichloro-5-methylpyrimidine, it is expected that the pyrimidine ring of this compound will be essentially planar. nist.gov The C-Cl bond lengths are anticipated to be around 1.73 Å, and the C-N bond lengths within the ring will be approximately 1.32-1.34 Å. The internal ring angles will be close to 120°, with some distortion due to the different heteroatoms and substituents. The propyl group will adopt a specific conformation in the crystal lattice, and analysis of the crystal packing can reveal intermolecular interactions such as C-H···N or C-H···Cl hydrogen bonds, which dictate the supramolecular architecture. researchgate.netnist.gov

Computational and Theoretical Studies of 4,6 Dichloro 5 Propylpyrimidine and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyrimidine (B1678525) derivatives. mdpi.com These calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of molecular systems.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For pyrimidine derivatives, DFT methods are employed to find the equilibrium geometry by minimizing the energy of the molecule. mdpi.comscience.gov The accuracy of these calculations is validated by ensuring that the optimized structure corresponds to a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in the vibrational analysis. stackexchange.com Vibrational frequency analysis not only confirms the stability of the optimized geometry but also provides theoretical vibrational spectra (like IR and Raman), which can be compared with experimental data for structural validation. science.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs) and Natural Bond Orbitals (NBOs)

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap generally implies higher reactivity. researchgate.net For pyrimidine derivatives, FMO analysis helps in understanding their reaction mechanisms. wikipedia.orgresearchgate.net

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is used to predict the sites for electrophilic and nucleophilic attack. bhu.ac.in In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netbhu.ac.in For pyrimidine derivatives, MEP analysis helps in understanding their intermolecular interactions and reactivity patterns. ijcce.ac.ir

Quantum Chemical Parameter Derivations and Reactivity Predictions

From the energies of the frontier molecular orbitals, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. ijcce.ac.ir These parameters are instrumental in predicting the reactive behavior of molecules and are often correlated with their biological activity. ijcce.ac.ir For instance, a molecule with a high chemical hardness is generally less reactive than a molecule with a low chemical hardness. ijcce.ac.ir

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to another (the receptor, typically a protein). dovepress.com This method is widely used in drug discovery to understand the interactions between a potential drug molecule and its biological target. mdpi.comresearchgate.net For pyrimidine derivatives, which are known to exhibit a range of biological activities, molecular docking studies can elucidate the specific binding modes and interactions with target enzymes or receptors. dovepress.comnih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org In QSAR studies, various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are correlated with their observed biological activities. researchgate.netijpbs.net For substituted pyrimidine derivatives, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. researchgate.netyoutube.comnih.gov These models are statistically validated to ensure their predictive power. ijpbs.net

Selection of Molecular Descriptors and Model Validation

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to modern medicinal chemistry, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. The foundation of a robust QSAR model lies in the judicious selection of molecular descriptors and rigorous validation of the model's predictive power. nih.gov

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. For a molecule like 4,6-dichloro-5-propylpyrimidine, a diverse set of descriptors would be calculated to capture its constitutional, topological, and electronic features. These descriptors are typically categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition of the compound. They include molecular weight, count of different atom types (e.g., carbon, nitrogen, chlorine), number of rings, and number of rotatable bonds.

Topological Descriptors: These descriptors characterize the connectivity of atoms within the molecule, abstracting the molecular structure into a graph. Examples include the Wiener index, Balaban J index, and various connectivity indices, which describe the size, shape, and degree of branching of the molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Key descriptors in this category include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on individual atoms. These are particularly important for understanding the reactivity and interaction of the molecule with biological targets.

Once a comprehensive set of descriptors is calculated for a series of this compound analogues, statistical methods are employed to select a subset of descriptors that have the most significant correlation with the observed biological activity. This selection process is crucial to avoid overfitting and to develop a model with good predictive ability.

Model Validation is a critical step to ensure the reliability and robustness of the developed QSAR model. basicmedicalkey.com This process involves both internal and external validation techniques.

Internal Validation: This is typically performed using cross-validation techniques, such as the leave-one-out (LOO) method. In this approach, one compound is removed from the dataset, the model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability of the model is then assessed using the cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. mdpi.com

External Validation: This involves splitting the initial dataset into a training set, used to build the model, and a test set, used to evaluate its predictive performance on compounds not used in model development. researchgate.net The predictive ability of the model on the test set is evaluated using the predictive r² (r²_pred). A high r²_pred value confirms the model's ability to predict the activity of new, untested compounds. nih.gov

A well-validated QSAR model for this compound and its analogues would exhibit strong statistical parameters, as illustrated in the hypothetical validation data table below.

| Validation Parameter | Value | Description |

| N | 50 | Number of compounds in the dataset |

| R² | 0.85 | Coefficient of determination (goodness of fit) |

| R²adj | 0.82 | Adjusted R² |

| q² (LOO) | 0.75 | Leave-one-out cross-validation coefficient (good internal predictivity) |

| F-statistic | 110.5 | Fisher's F-test value (statistical significance of the model) |

| r²_pred (external) | 0.78 | Predictive r² for the external test set (good external predictivity) |

Prediction of In Vitro Biological Activities

A validated QSAR model serves as a powerful predictive tool to estimate the in vitro biological activities of newly designed analogues of this compound before their actual synthesis and testing. This in silico screening approach significantly accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. rsc.org

For instance, based on an established QSAR model, new analogues of this compound can be designed by modifying the propyl group or substituting the chlorine atoms with other functional groups. The molecular descriptors for these virtual compounds are then calculated, and their biological activities are predicted using the QSAR equation.

The insights gained from the QSAR model can also guide the design of analogues with improved properties. For example, if the model indicates that a lower LUMO energy is associated with higher activity, modifications that introduce electron-withdrawing groups could be prioritized. Similarly, if steric factors are found to be important, the size and shape of the substituents can be optimized.

The predicted activities can be used to rank the designed analogues, allowing chemists to focus their synthetic efforts on the most promising candidates. This approach has been successfully applied to various classes of compounds, including pyrimidine derivatives, for the discovery of novel anticancer, antiviral, and antimicrobial agents. nih.govresearchgate.net

Below is a hypothetical data table illustrating the prediction of in vitro anticancer activity (IC50) for a series of designed analogues of this compound.

| Compound ID | R1-group | R2-group | Predicted IC50 (µM) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., LUMO Energy) |

| Parent | -CH2CH2CH3 | Cl | 5.2 | 3.1 | -1.2 eV |

| Analogue 1 | -CH(CH3)2 | Cl | 8.1 | 3.0 | -1.1 eV |

| Analogue 2 | -CH2CH2CH3 | F | 3.5 | 2.8 | -1.5 eV |

| Analogue 3 | -CH2CH2CH3 | OCH3 | 12.5 | 2.5 | -0.9 eV |

| Analogue 4 | -Cyclopropyl | Cl | 4.8 | 3.3 | -1.3 eV |

Applications As Synthetic Intermediates in Organic Chemistry

Precursor for Diversely Functionalized Pyrimidine (B1678525) Derivatives

The primary utility of 4,6-dichloro-5-propylpyrimidine in synthetic chemistry lies in its capacity to act as a precursor for a multitude of functionalized pyrimidine derivatives. The chlorine atoms at the 4 and 6 positions are readily displaced by a variety of nucleophiles, enabling the strategic introduction of different substituents. The reactivity of this scaffold is well-documented through studies on analogous 5-substituted 4,6-dichloropyrimidines.

For instance, research on 4,6-dichloro-5-nitropyrimidine (B16160) demonstrates its reaction with C-nucleophiles like 1-phenyl-3-methylpyrazol-5-one, leading to the formation of 4,6-dipyrazolyl derivatives. researchgate.net Similarly, reactions with 2-methylindole (B41428) can yield di- and tri-indolylmethane structures, showcasing the displacement of the chloro groups. researchgate.net Another relevant transformation involves the displacement of the chloro groups with benzyloxy groups, as seen in the synthesis starting from 4,6-dichloro-2-(methylthio)pyrimidine, which yields 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine. arkat-usa.org

Table 1: Examples of Functionalized Pyrimidine Derivatives from Analogous 4,6-Dichloro-5-Substituted Pyrimidines

| Starting Material | Reagent(s) | Product | Reference |

| 4,6-dichloro-5-nitropyrimidine | 1-phenyl-3-methylpyrazol-5-one | 4,6-bis(1-phenyl-3-methyl-5-oxopyrazol-4-yl)-5-nitropyrimidine | researchgate.net |

| 4,6-dichloro-5-nitropyrimidine | 2-methylindole | Di- and Tri-indolylmethane derivatives | researchgate.net |

| 4,6-dichloro-2-(methylthio)pyrimidine | Benzyl alcohol, NaH | 4,6-bis(benzyloxy)-2-(methylthio)pyrimidine | arkat-usa.org |

| 4,6-dichloro-5-nitropyrimidine | α-amino-acid ester | 5-nitro-4-pyrimidylaminoacetic acid esters | researchgate.net |

Key Building Block for Complex Heterocyclic Scaffolds and Fused Ring Systems

Beyond simple substitution, this compound is a crucial building block for constructing more intricate molecular architectures, particularly fused heterocyclic systems. These complex scaffolds are of significant interest in medicinal chemistry and materials science. The dual reactivity of the chloro-substituted positions, combined with the functionality of the C5 substituent (or a derivative thereof), allows for intramolecular or intermolecular cyclization reactions that build new rings onto the pyrimidine core.

A compelling example is the use of 4,6-dichloro-5-formylpyrimidine, a close analog, in a practical strategy to prepare highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. nih.govchemicalbook.com This synthesis involves a cyclization reaction where an intramolecular amide addition to an iminium intermediate, formed in situ, creates the fused pyrimido[4,5-d]pyrimidine (B13093195) core. nih.gov This methodology demonstrates how the dichloropyrimidine unit can be elaborated into a bicyclic system.

Furthermore, reactions involving 4,6-dichloro-5-nitropyrimidine can lead to the formation of fused systems like thiazolo[5,4-d]pyrimidines and pteridines. researchgate.net The synthesis of polyheterocyclic compounds, such as pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidine derivatives, often utilizes dichloropyrimidine precursors that undergo cyclocondensation reactions to build up four and five-fused ring systems. nih.govnih.gov These synthetic routes underscore the importance of the 4,6-dichloropyrimidine (B16783) scaffold as a cornerstone for assembling complex, multi-ring structures.

Table 2: Fused Heterocyclic Systems from Analogous 4,6-Dichloro-5-Substituted Pyrimidines

| Starting Material | Reaction Type | Fused System | Reference |

| 4,6-dichloro-5-formylpyrimidine | Multicomponent reaction with amines and aldehydes | 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones | nih.govchemicalbook.com |

| 4,6-dichloro-5-nitropyrimidine | Condensation and reduction | Thiazolo[5,4-d]pyrimidines, Pteridines | researchgate.net |

| Dichloro pyrimidine precursors | Cyclocondensation reactions | Pyrazolo[3′,4′:4,5]pyrido[2,3-d]pyrimidines | nih.govnih.gov |

Role in the Synthesis of Other Specialty Organic Molecules and Materials

The versatility of this compound and its close derivatives makes them valuable intermediates in the synthesis of high-value specialty organic molecules, including pharmaceuticals and agrochemicals. The ability to introduce specific functional groups and build complex scaffolds allows for the targeted design of biologically active compounds and advanced materials.

A prominent example is found in the synthesis of the antiplatelet drug Ticagrelor. A key intermediate in its synthesis is 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (B159013). chemicalbook.comgoogle.com This intermediate is prepared from 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, a compound that shares the core 4,6-dichloropyrimidine structure with a C5 substituent. arkat-usa.org The synthesis involves the reduction of the nitro group to an amine, which is a crucial step in building the final triazolo[4,5-d]pyrimidine core of Ticagrelor. arkat-usa.orggoogle.com This demonstrates the industrial relevance of this class of compounds in producing life-saving medicines.

In addition to pharmaceuticals, related dichloropyrimidines are used in the agrochemical industry. For instance, 4,6-dichloro-5-fluoropyrimidine (B1312760) is a key raw material for certain herbicides, highlighting the broader utility of these intermediates. patsnap.com The synthesis of various other pyrimidine-containing drugs and specialty chemicals often relies on the reactivity of the 4,6-dichloropyrimidine nucleus to construct the desired molecular framework. arkat-usa.orgnbinno.com

Applications in Medicinal Chemistry Focus on Molecular Mechanisms and Structure Activity Relationships

Exploration as a Scaffold for Enzyme Inhibitors

The 4,6-dichloropyrimidine (B16783) core serves as a versatile template for the design of inhibitors targeting a range of enzymes implicated in disease. The reactivity of the chlorine atoms at the C4 and C6 positions allows for the introduction of various substituents, enabling the optimization of binding to the active sites of enzymes such as cyclin-dependent kinase 2 (CDK2), thymidylate synthase, and 5-lipoxygenase.

Cyclin-Dependent Kinase 2 (CDK2) Inhibitors: The dysregulation of CDK2 is a hallmark of various cancers, making it a prime target for therapeutic intervention. Pyrimidine-based compounds, particularly those with a pyrazolo[3,4-d]pyrimidine core which is a bioisostere of adenine (B156593), have shown significant potential as CDK2 inhibitors. These compounds function by competing with ATP for binding to the kinase domain. The 4,6-dichloro-5-propylpyrimidine scaffold can be synthetically elaborated to mimic the purine (B94841) core of ATP, with substituents at the C4, C5, and C6 positions playing crucial roles in establishing interactions with key amino acid residues in the CDK2 active site. For instance, new series of pyrazolopyrimidine derivatives have been designed and synthesized, with some compounds showing potent inhibitory activity against CDK2/cyclin A2.

Thymidylate Synthase Inhibitors: Thymidylate synthase is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of this enzyme leads to a depletion of dTMP, resulting in the disruption of DNA replication and cell death, a strategy widely used in cancer chemotherapy. Pyrimidine-based analogs have been developed as "flexible" bisubstrate inhibitors that mimic the natural substrate dUMP and the cofactor N5,N10-methylenetetrahydrofolate. The pyrimidine (B1678525) ring serves as a crucial pharmacophoric element, and modifications, including the introduction of halogen atoms, can influence the binding affinity and inhibitory potency.

5-Lipoxygenase Inhibitors: The 5-lipoxygenase (5-LO) enzyme is a key player in the biosynthesis of leukotrienes, which are pro-inflammatory mediators. Inhibitors of 5-LO are therefore of interest for the treatment of inflammatory diseases. Pyrimidine derivatives have been identified as potent inhibitors of 5-LO product synthesis. For example, a novel class of 5-LO inhibitors was developed based on the structure of pirinixic acid, which features a 4-chloro-6-substituted-2-pyrimidinylthioacetic acid scaffold. The chloro substituent and other groups on the pyrimidine ring are critical for activity.

| Enzyme Target | Pyrimidine Scaffold | Key Structural Features for Inhibition | Example Compound Class |

|---|---|---|---|

| CDK2 | Pyrazolo[3,4-d]pyrimidine | Adenine bioisostere, substituents at C4, C5, and C6 for ATP-competitive binding. | Pyrazolopyrimidine derivatives. |

| Thymidylate Synthase | Pyrimidine-based bisubstrate analogs | Mimics dUMP and cofactor, halogen substituents influence binding. | Flexible bisubstrate inhibitors. |

| 5-Lipoxygenase | 4-Chloro-6-substituted pyrimidine | Chloro group and other ring substituents are critical for activity. | Pirinixic acid analogs. |

Role in Modulating Cellular Pathways

Derivatives of 4,6-dichloropyrimidine have been investigated for their ability to modulate key cellular signaling pathways, including those governing the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), both of which are important mediators of inflammation.

Nitric Oxide (NO) Production: Inducible nitric oxide synthase (iNOS) is responsible for the production of large amounts of NO during inflammatory responses. Overproduction of NO can contribute to tissue damage in various inflammatory conditions. Pyrimidine derivatives have been developed as inhibitors of iNOS activity and NO production. Some pyrimidine-imidazole derivatives have been shown to inhibit iNOS by interfering with the dimerization of the enzyme, which is essential for its catalytic activity. The pyrimidine core is a key structural feature in these inhibitors, and substitutions on the ring can modulate their potency and selectivity.

Prostaglandin E2 (PGE2) Production: Prostaglandin E2 is a major pro-inflammatory lipid mediator produced through the cyclooxygenase (COX) pathway. A number of polysubstituted pyrimidines have been identified as potent inhibitors of PGE2 production. These compounds often act by inhibiting microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme in PGE2 synthesis, rather than the COX enzymes themselves. This targeted approach offers the potential for anti-inflammatory agents with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). The substitution pattern on the pyrimidine ring is critical for the inhibitory activity.

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of potent and selective therapeutic agents.

The presence of halogen atoms, such as the two chlorine atoms in this compound, significantly influences the physicochemical properties and biological activity of pyrimidine derivatives. The high reactivity of the C-Cl bonds in 4,6-dichloropyrimidine allows for nucleophilic substitution, making it a versatile intermediate for the synthesis of a wide range of derivatives. This reactivity is fundamental to creating libraries of compounds for screening and SAR studies.

Substituents at the C5 and C6 positions of the pyrimidine ring play a critical role in determining the molecule's interaction with its biological target.

C-5 Substituents: In the context of PGE2 production inhibitors, the nature of the substituent at the C-5 position has a profound effect on activity. For instance, in a series of 5-substituted 4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amines, replacing a butyl group with less lipophilic and more hydrophilic moieties was explored to enhance water solubility. While solubility was improved, the inhibitory activity against PGE2 production was often reduced, highlighting a delicate balance between these properties.

C-6 Substituents: The substituent at the C6 position is also crucial for activity. In the development of diaryl-substituted pyrazolo[3,4-d]pyrimidines as antitumor agents, SAR studies revealed that a 3-hydroxy-4-methoxyphenyl or a 1-methylindole (B147185) moiety at the C6-position was optimal for potent activity. These findings underscore the importance of specific aryl groups at this position for effective molecular interactions.

| Position | Substituent Type | Effect on Biological Activity | Example Application |

|---|---|---|---|

| C-4 and C-6 | Halogens (e.g., Chlorine) | Provides reactive sites for nucleophilic substitution, enabling the synthesis of diverse derivatives. | Versatile intermediate in drug discovery. |

| C-5 | Alkyl, Hydrophilic groups | Influences solubility and inhibitory potency. A balance is required for optimal activity. | Inhibitors of Prostaglandin E2 production. |

| C-6 | Aryl moieties | Critical for molecular interactions and can significantly impact potency. | Antitumor agents. |

Pyrimidine Derivatives as Bioisosteres of Natural Nucleobases

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. The pyrimidine ring is a well-established bioisostere of the purine nucleus found in natural nucleobases like adenine and guanine. This mimicry allows pyrimidine-based compounds to interact with enzymes and receptors that normally bind purines.

For example, pyrazolo[3,4-d]pyrimidine is considered an adenine bioisostere and has been successfully employed in the design of kinase inhibitors that compete with ATP.

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes for Halogenated Pyrimidines

The chemical synthesis of halogenated pyrimidines is evolving towards greener and more efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. google.com Future research is increasingly focused on the development of sustainable alternatives.

Key areas of development include:

Multicomponent Reactions: These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, reducing waste and improving efficiency. nih.govorganic-chemistry.org Researchers are exploring novel multicomponent strategies to construct the pyrimidine (B1678525) core with desired halogenation patterns and substitutions. nih.govorganic-chemistry.org An iridium-catalyzed multicomponent synthesis has been developed to produce a variety of pyrimidines from amidines and alcohols. nih.govorganic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and energy sources is a major trend. eurekaselect.comresearchgate.net This includes the use of water as a solvent and the development of catalyst-free reactions to minimize environmental impact. researchgate.net

Flow Chemistry: Continuous flow reactors offer advantages over traditional batch processing, including improved safety, scalability, and reaction control. The application of flow chemistry to the synthesis of halogenated pyrimidines is an emerging area with the potential to streamline production.

| Synthesis Strategy | Description | Advantages |

| Multicomponent Reactions | Single-step synthesis from three or more reactants. | Reduced waste, improved efficiency, access to large libraries of compounds. nih.gov |

| Green Chemistry | Use of environmentally friendly solvents, catalysts, and techniques. | Minimized environmental impact, increased safety. eurekaselect.comresearchgate.net |

| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Improved safety, scalability, and control over reaction parameters. |

Expansion of Derivatization Strategies for Enhanced Structural Diversity

To explore the full potential of halogenated pyrimidines, researchers are developing new strategies to modify their structure. The chlorine atoms in 4,6-dichloro-5-propylpyrimidine, for instance, serve as versatile handles for introducing a wide range of functional groups, enabling the creation of large libraries of new compounds for screening.

A novel "deconstruction-reconstruction" strategy has been developed to diversify complex pyrimidine-containing molecules. nih.govnih.gov This approach involves cleaving the pyrimidine ring and then reforming it with different substituents, providing access to analogues that would be difficult to obtain through traditional methods. nih.govnih.gov This strategy is particularly valuable in structure-activity relationship (SAR) studies, which are fundamental to drug and agrochemical development. nih.gov

Future efforts in this area will likely focus on:

Developing more selective and efficient methods for functionalizing the C-5 position of the pyrimidine ring. nih.gov

Exploring a wider range of chemical transformations to introduce novel substituents and ring systems.

Applying these derivatization strategies to a broader range of complex, biologically active pyrimidines. nih.gov

Integration of Advanced Machine Learning and Artificial Intelligence in Pyrimidine Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of new pyrimidine derivatives. preprints.orgiscientific.org These computational tools can analyze vast datasets of chemical information to predict the properties and activities of new molecules, as well as to devise optimal synthetic routes. preprints.orgiscientific.org

Key applications of AI and ML in this field include:

Inverse Molecular Design: AI algorithms can be used to generate novel molecular structures with desired properties, accelerating the discovery of new drug candidates and materials. chemrxiv.org

Retrosynthesis Planning: AI-powered tools can predict the most efficient and cost-effective ways to synthesize a target molecule, including complex halogenated pyrimidines. acs.org

Reaction Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield and purity of a desired product. preprints.org

The continued development of more sophisticated AI and ML models, coupled with the generation of high-quality experimental data, will be crucial for realizing the full potential of these technologies in pyrimidine chemistry.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action for Pyrimidine Scaffolds

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comnih.gov Future research will focus on identifying novel biological targets for these compounds and elucidating their mechanisms of action.

Recent studies have highlighted the potential of pyrimidine derivatives to target a variety of proteins involved in disease, such as protein kinases and enzymes involved in DNA replication. ekb.egnih.gov For example, certain pyrimidine derivatives have shown promise as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. ekb.eg

Researchers are also investigating the potential for pyrimidine-based compounds to act as radiosensitizers, making cancer cells more susceptible to radiation therapy. nih.govresearchgate.net For these halogenated pyrimidines to be effective, they must be incorporated into the cellular DNA. nih.gov

Future research in this area will involve:

High-throughput screening of pyrimidine libraries against a wide range of biological targets.

The use of chemical biology and proteomic approaches to identify the cellular targets of bioactive pyrimidine compounds.

Detailed mechanistic studies to understand how these molecules exert their biological effects.

Exploration of Non-Medicinal Applications, such as in Material Science and Agrochemicals

Beyond their medicinal applications, pyrimidine derivatives hold promise in other areas, notably in material science and agrochemicals. scbt.com

Agrochemicals: Pyrimidine-based compounds have already found significant use as herbicides, fungicides, and insecticides. acs.orgepa.govresearchgate.net The pyridine (B92270) and pyrimidine classes of herbicides are known for their selective toxicity to broadleaf weeds. epa.gov Future research in this area will focus on:

Developing new pyrimidine-based pesticides with improved efficacy, selectivity, and environmental profiles. acs.org

Investigating novel modes of action to combat the development of resistance in pests and weeds. acs.org

Modifying the molecular structures of existing pyrimidine pesticides to enhance their activity. acs.org

Material Science: The unique electronic and photophysical properties of the pyrimidine ring make it an attractive building block for the development of novel organic materials. mdpi.com Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives can be incorporated into the emissive layer of OLEDs to tune their color and efficiency.

Organic Semiconductors: The electron-deficient nature of the pyrimidine ring can be exploited to create n-type organic semiconductors for use in transistors and solar cells.

Dyes and Pigments: The pyrimidine scaffold is found in some synthetic dyes. mdpi.com

The exploration of these non-medicinal applications is still in its early stages, but it represents a significant growth area for pyrimidine chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.